Tert-butyl 5-amino-1H-benzo[DE]isoquinoline-2(3H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-amino-1H-benzo[DE]isoquinoline-2(3H)-carboxylate is an organic compound known for its potential applications in various scientific fields. This compound belongs to the benzoisoquinoline family and is characterized by a tert-butyl group attached to the carboxylate functionality. The unique structure of this compound makes it an interesting subject of study in organic synthesis, medicinal chemistry, and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-amino-1H-benzo[DE]isoquinoline-2(3H)-carboxylate typically involves a multi-step process. One common approach starts with the preparation of the benzo[DE]isoquinoline core, followed by the introduction of the tert-butyl and amino groups through subsequent reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques that prioritize cost-effectiveness and scalability. These methods often utilize continuous flow reactors, advanced purification techniques, and automated systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-amino-1H-benzo[DE]isoquinoline-2(3H)-carboxylate undergoes various chemical reactions, including:
Oxidation: : This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions can introduce changes in the aromatic system or the functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, with parameters such as temperature, solvent, and reaction time being crucial factors.
Major Products
The major products formed from reactions of this compound depend on the type of reaction and the specific reagents used
Scientific Research Applications
Tert-butyl 5-amino-1H-benzo[DE]isoquinoline-2(3H)-carboxylate has numerous scientific research applications, including:
Chemistry: : As a building block in organic synthesis, it facilitates the creation of complex molecules for various research purposes.
Biology: : The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: : It may serve as a precursor for drug development or as a model compound in medicinal chemistry studies.
Industry: : Its unique properties make it useful in materials science, particularly in the development of new materials with specific functions.
Mechanism of Action
The mechanism of action of tert-butyl 5-amino-1H-benzo[DE]isoquinoline-2(3H)-carboxylate involves its interaction with molecular targets and pathways within biological systems The compound may bind to specific receptors, enzymes, or other biomolecules, modulating their activity and leading to physiological effects
Comparison with Similar Compounds
Tert-butyl 5-amino-1H-benzo[DE]isoquinoline-2(3H)-carboxylate can be compared with other benzoisoquinoline derivatives, such as:
Tert-butyl 5-nitro-1H-benzo[DE]isoquinoline-2(3H)-carboxylate:
Tert-butyl 5-chloro-1H-benzo[DE]isoquinoline-2(3H)-carboxylate: : The chloro substituent introduces different chemical properties and reactivity compared to the amino group.
These similar compounds highlight the diversity within the benzoisoquinoline family and underscore the unique attributes of this compound, particularly its potential for further research and development in various scientific fields.
Properties
Molecular Formula |
C17H20N2O2 |
---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
tert-butyl 5-amino-1,3-dihydrobenzo[de]isoquinoline-2-carboxylate |
InChI |
InChI=1S/C17H20N2O2/c1-17(2,3)21-16(20)19-9-12-6-4-5-11-7-14(18)8-13(10-19)15(11)12/h4-8H,9-10,18H2,1-3H3 |
InChI Key |
TVNURGDIUPVHJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC3=CC(=CC(=C23)C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.